molecular formula C18H17F2NOS B1327345 2,4-Difluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-41-7

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1327345
CAS No.: 898782-41-7
M. Wt: 333.4 g/mol
InChI Key: KNIASCGKZGDXEJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzophenone: A precursor in the synthesis of 2,4-Difluoro-2’-thiomorpholinomethyl benzophenone.

    Thiomorpholine: Another precursor used in the synthesis.

    Benzophenone Derivatives: Compounds with similar structures but different substituents.

Uniqueness

2,4-Difluoro-2’-thiomorpholinomethyl benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2,4-Difluoro-2'-thiomorpholinomethyl benzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzophenone core with two fluorine atoms at the 2 and 4 positions and a thiomorpholinomethyl substituent. This structural configuration may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated several areas of biological activity for this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through the inhibition of specific kinases involved in cancer cell proliferation.
  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression.
  • Antiviral Properties : There are indications that it may possess antiviral activity against certain viruses, including SARS-CoV-2.

The biological mechanisms underlying the activity of this compound are still being elucidated. However, its structural similarity to known inhibitors suggests that it may act by binding to active sites on target proteins, thereby modulating their activity.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.6Inhibition of Eg5 kinesin
A549 (Lung)4.9Induction of apoptosis
HCT116 (Colon)3.8Cell cycle arrest at G2/M phase

These results indicate significant potential for this compound as an antitumor agent.

Enzyme Inhibition Studies

Inhibition studies have focused on the interaction between this compound and COX-2. The following table presents data regarding its inhibitory effects:

CompoundIC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound0.9>100
Aspirin0.51

The selectivity for COX-2 over COX-1 suggests that this compound may be useful in treating inflammatory conditions with reduced gastrointestinal side effects.

Antiviral Activity

Preliminary antiviral assays indicate that this compound exhibits activity against SARS-CoV-2 at concentrations lower than those required for cytotoxicity. Further research is needed to confirm these findings and elucidate the mechanism involved.

Case Studies

Several case studies have been documented where derivatives of benzophenone compounds were evaluated for their biological activities. These studies often highlight structure-activity relationships (SAR) that provide insights into optimizing compounds for better efficacy and selectivity.

  • Case Study on Benzophenone Derivatives : A series of derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. The findings showed that modifications to the thiomorpholine group significantly affected biological activity.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar compounds revealed that modifications can enhance bioavailability and reduce metabolic degradation, which is crucial for therapeutic applications.

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIASCGKZGDXEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643843
Record name (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-41-7
Record name (2,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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